BRD3308

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BRD3308 est un inhibiteur hautement sélectif de l'histone désacétylase 3 (HDAC3). Il a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines de la virologie et de l'endocrinologie. Le composé est connu pour sa capacité à activer la transcription du VIH-1 et à perturber la latence du VIH-1, ainsi que pour son rôle dans la protection des cellules bêta pancréatiques contre l'apoptose induite par les cytokines inflammatoires ou le stress gluco-lipotoxique .

Applications De Recherche Scientifique

BRD3308 has a wide range of scientific research applications, including:

Endocrinology: The compound protects pancreatic beta cells from apoptosis induced by inflammatory cytokines or glucolipotoxic stress, and increases functional insulin release.

Epigenetics: As an HDAC3 inhibitor, this compound is used in studies related to gene expression regulation and epigenetic modifications.

Mécanisme D'action

Mode of Action

BRD3308 interacts with HDAC3, inhibiting its activity and leading to changes in gene expression. This inhibition results in the induction of genes that are normally repressed by the HDAC3-containing BCL6 onco-repressor complex . This includes genes such as CDKN1A , which plays a crucial role in cell cycle regulation.

Biochemical Pathways

The inhibition of HDAC3 by this compound affects several biochemical pathways. It reverses the aberrant epigenetic programming caused by CREBBP mutations, which are highly recurrent in B-cell lymphomas . This results in the induction of BCL6 target genes such as CDKN1A . Additionally, it leads to the restoration of immune surveillance due to the induction of BCL6-repressed IFN pathway and antigen-presenting genes .

Pharmacokinetics

It has been shown to be effective in in vivo studies, suggesting that it has suitable bioavailability . For instance, it has been shown to reduce hyperglycemia and increase insulin secretion in a rat model of type 2 diabetes when administered intraperitoneally .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of tumor-infiltrating lymphocytes enhances the ability of this compound to kill DLBCL cells . Additionally, the compound’s efficacy can be influenced by the presence of other drugs. For example, it has been shown to synergize with PD-L1 blockade in a syngeneic model in vivo .

Analyse Biochimique

Biochemical Properties

BRD3308 interacts with HDAC3, exhibiting 23-fold selectivity for HDAC3 over HDAC1 (IC50 of 1.26 μM) or HDAC2 (IC50 of 1.34 μM) . This interaction plays a significant role in the compound’s biochemical properties.

Cellular Effects

This compound has been shown to suppress pancreatic β-cell apoptosis induced by inflammatory cytokines or glucolipotoxic stress, and increases functional insulin release . It also activates HIV-1 transcription and disrupts HIV-1 latency .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with HDAC3. It inhibits HDAC3, leading to changes in gene expression . This inhibition can result in the suppression of apoptosis and the increase of functional insulin release .

Temporal Effects in Laboratory Settings

It has been shown to have a lasting impact on cellular function, particularly in the suppression of apoptosis and the increase of insulin release .

Dosage Effects in Animal Models

In a rat model of type 2 diabetes, this compound (5 mg/kg; intraperitoneal injection; every second day) reduced hyperglycemia and increased insulin secretion . This suggests that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

Given its interaction with HDAC3, it is likely involved in pathways related to histone deacetylation .

Subcellular Localization

Given its interaction with HDAC3, it is likely localized in the nucleus where HDAC3 is typically found .

Méthodes De Préparation

La synthèse de BRD3308 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions de condensation et de cyclisation.

Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques, tels que les groupes acétamido et amino, sont introduits par des réactions sélectives.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement une mise à l'échelle des procédures de synthèse en laboratoire avec une optimisation du rendement et de la pureté.

Analyse Des Réactions Chimiques

BRD3308 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau des groupes amino et acétamido.

Réduction : Le composé peut être réduit dans des conditions spécifiques afin de modifier ses groupes fonctionnels.

Substitution : this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Endocrinologie : Le composé protège les cellules bêta pancréatiques contre l'apoptose induite par les cytokines inflammatoires ou le stress gluco-lipotoxique, et augmente la libération fonctionnelle d'insuline.

Mécanisme d'action

This compound exerce ses effets principalement par l'inhibition de l'histone désacétylase 3 (HDAC3). En inhibant l'HDAC3, this compound empêche la désacétylation des protéines histones, ce qui conduit à une structure de la chromatine ouverte et à une augmentation de la transcription des gènes. Ce mécanisme est particulièrement important dans l'activation de la transcription du VIH-1 et la protection des cellules bêta pancréatiques. Les cibles moléculaires impliquées comprennent l'HDAC3 et divers facteurs de transcription qui régulent l'expression des gènes .

Comparaison Avec Des Composés Similaires

BRD3308 est unique par sa haute sélectivité pour l'HDAC3 par rapport aux autres histone désacétylases, telles que l'HDAC1 et l'HDAC2. Cette sélectivité est cruciale pour ses effets spécifiques sur la transcription du VIH-1 et la protection des cellules bêta pancréatiques. Des composés similaires incluent :

SAHA (Vorinostat) : Un inhibiteur de l'HDAC à large spectre utilisé en thérapie anticancéreuse, avec moins de spécificité pour l'HDAC3.

This compound se distingue par sa haute sélectivité pour l'HDAC3, ce qui en fait un outil précieux pour des applications de recherche spécifiques où une inhibition ciblée de l'HDAC3 est souhaitée .

Propriétés

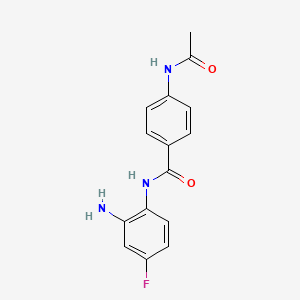

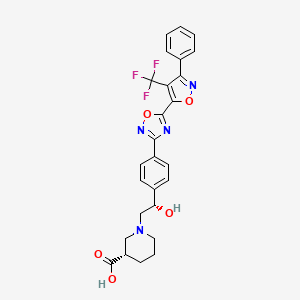

IUPAC Name |

4-acetamido-N-(2-amino-4-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJDFENBXIEAPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of BRD3308?

A: this compound acts as a highly selective inhibitor of histone deacetylase 3 (HDAC3). [, , ] This enzyme typically removes acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDAC3, this compound can alter gene expression patterns. [, ]

Q2: How does selective HDAC3 inhibition by this compound compare to broader-spectrum HDAC inhibitors?

A: Research suggests that this compound, through its selectivity for HDAC3, may offer advantages over broader-spectrum HDAC inhibitors. [] Studies using isochemogenic HDAC inhibitors showed that this compound effectively suppressed pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress, and enhanced insulin release. [] In contrast, inhibitors targeting HDAC1 and HDAC2 exhibited toxicity in human megakaryocyte differentiation, highlighting potential off-target effects with less selective inhibitors. []

Q3: How does this compound impact pancreatic β-cells in the context of diabetes?

A: In preclinical models of type 1 diabetes, this compound demonstrated protection against diabetes development in female non-obese diabetic (NOD) mice. [] This protection was linked to a significant reduction in pancreatic islet infiltration by immune cells, suggesting an anti-inflammatory effect within the pancreas. [] Additionally, this compound treatment improved glucose control and increased insulin secretion in a rat model of type 2 diabetes. [] These beneficial effects were associated with increased pancreatic insulin content and staining, suggesting enhanced β-cell function and survival. []

Q4: Beyond diabetes, what other therapeutic applications are being explored for this compound?

A: this compound is also being investigated for its potential in treating HIV-1 infection. [] Studies have shown that this compound can reactivate latent HIV-1 from resting CD4+ T cells isolated from aviremic HIV+ patients undergoing antiretroviral therapy. [] This suggests that this compound could be part of a strategy to target the latent HIV-1 reservoir, which is a major obstacle to curing the disease.

Q5: Are there any studies exploring the combination of this compound with other therapies?

A: Yes, this compound is being investigated in combination with olaparib, a poly ADP ribose polymerase inhibitor (PARPi), for treating ovarian cancer. [] Notably, this compound resensitized olaparib-resistant ovarian cancer cells to olaparib treatment in vitro, significantly reducing cell proliferation. [] This synergistic effect suggests a potential therapeutic strategy for overcoming PARPi resistance in ovarian cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606274.png)

![(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606279.png)

![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)